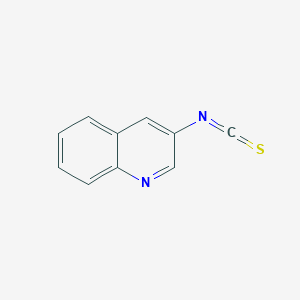

3-Isothiocyanatoquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

109029-20-1 |

|---|---|

Molecular Formula |

C10H6N2S |

Molecular Weight |

186.24 g/mol |

IUPAC Name |

3-isothiocyanatoquinoline |

InChI |

InChI=1S/C10H6N2S/c13-7-12-9-5-8-3-1-2-4-10(8)11-6-9/h1-6H |

InChI Key |

LVYZLDGWUJUNDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)N=C=S |

Origin of Product |

United States |

Ii. Synthetic Strategies and Methodologies for 3 Isothiocyanatoquinoline and Its Analogs

Direct Synthesis of 3-Isothiocyanatoquinoline

The direct synthesis of this compound is most commonly accomplished by the derivatization of its corresponding amine precursor, 3-aminoquinoline (B160951). The conversion of the primary amino group (-NH₂) into the isothiocyanate group (-NCS) is a well-established transformation in organic chemistry.

One of the most traditional and effective reagents for this conversion is thiophosgene (B130339) (CSCl₂). google.com The reaction involves treating 3-aminoquinoline with thiophosgene, typically in the presence of a base like triethylamine (B128534) or in a biphasic system to neutralize the hydrogen chloride byproduct.

Another common method involves the use of thiocarbonyl diimidazole (TCDI). This reagent is considered a safer alternative to the highly toxic and volatile thiophosgene. google.comgoogle.com The reaction proceeds by treating 3-aminoquinoline with TCDI in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), to yield this compound.

Synthesis of Halogenated Isothiocyanatoquinoline Analogs

The introduction of halogen atoms onto the quinoline (B57606) scaffold significantly modifies the compound's electronic properties and reactivity. The synthesis of these halogenated analogs follows specific routes depending on the position of both the halogen and the isothiocyanate group.

The synthesis of chloro-substituted 3-isothiocyanatoquinolines often begins with the construction of a suitably functionalized quinoline ring. A key intermediate for these compounds is 2-chloro-3-formylquinoline. This precursor can be synthesized from N-arylacetamides via the Vilsmeier-Haack reaction, which uses a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.netrsc.orgchemijournal.com The reaction of an acetanilide (B955) with the Vilsmeier reagent leads to a cyclization and formylation, yielding the 2-chloro-3-formylquinoline core. rsc.org

Once 2-chloro-3-formylquinoline is obtained, the formyl group must be converted into an amino group to facilitate the final transformation to the isothiocyanate. This can be achieved through a multi-step process, such as conversion to an oxime followed by reduction, or through direct reductive amination. The resulting 2-chloro-3-aminoquinoline can then be treated with a thiocarbonylating agent like thiophosgene or its equivalents to yield 2-chloro-3-isothiocyanatoquinoline. researchgate.net

The synthesis of 4-chloro-3-isothiocyanatoquinoline would follow a similar logic, starting from a precursor like 4-chloro-3-aminoquinoline, which can be prepared through specific quinoline synthesis routes or by functional group manipulation of other 3,4-substituted quinolines. mdpi.com

A more direct approach is available for isomers where the halogen and the isothiocyanate group are not vicinal. A notable example is the synthesis of 7-chloro-4-isothiocyanatoquinoline (B1641635). This compound can be prepared from 4,7-dichloroquinoline (B193633) through a nucleophilic substitution reaction. organic-chemistry.org By heating 4,7-dichloroquinoline with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate (NH₄SCN), in a solvent like acetone, the chlorine atom at the more reactive 4-position is displaced by the thiocyanate ion. organic-chemistry.org The initially formed thiocyanate likely rearranges to the more stable isothiocyanate isomer under the reaction conditions.

Table 1: Synthesis of 7-Chloro-4-Isothiocyanatoquinoline

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | Ammonium Thiocyanate | Acetone | Reflux | 7-Chloro-4-Isothiocyanatoquinoline |

Data sourced from Ghorab, M. M., et al. (2014). organic-chemistry.org

Synthesis of Positional Isomers (e.g., 5-Isothiocyanatoquinoline (B1437895), 8-Isothiocyanatoquinoline)

The synthesis of positional isomers of isothiocyanatoquinoline follows the general principle of converting the corresponding aminoquinoline into the isothiocyanate.

For 5-isothiocyanatoquinoline , the precursor is 5-aminoquinoline (B19350). researchgate.net One method involves the thermal cleavage of a 5-(N'-phenylthioureido)quinoline, which decomposes to yield aniline (B41778) and the desired 5-isothiocyanatoquinoline. More direct methods would involve treating 5-aminoquinoline with standard thiocarbonylating reagents. acs.org

Similarly, the synthesis of 8-isothiocyanatoquinoline starts from 8-aminoquinoline. nih.govnih.gov The conversion can be performed using reagents such as thiophosgene or TCDI to transform the amino group at the 8-position into an isothiocyanate group. google.comgoogle.com

Catalytic Approaches and Optimized Synthetic Routes

Modern synthetic chemistry emphasizes the use of safer, more efficient, and catalytic methods, particularly to avoid highly toxic reagents like thiophosgene. Several optimized routes have been developed for the conversion of primary amines to isothiocyanates, which are applicable to the synthesis of isothiocyanatoquinolines. chemrxiv.org

One prominent strategy involves the in-situ generation of a dithiocarbamate (B8719985) salt by reacting the amine (e.g., 3-aminoquinoline) with carbon disulfide (CS₂) and a base like triethylamine. This intermediate is then decomposed using a desulfurylating agent to form the isothiocyanate. chemrxiv.orgkiku.dk Optimized reagents for this decomposition step include:

Tosyl chloride (TsCl): A facile and general method for preparing various isothiocyanates. organic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): Used with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO), this method generates volatile byproducts, simplifying purification. kiku.dk

Propane phosphonic acid anhydride (B1165640) (T3P®): Acts as an efficient desulfurating agent in a one-pot reaction. organic-chemistry.org

Triphosgene: Can be used as a dehydrosulfurization reagent in a co-solvent system. tandfonline.com

These catalytic and optimized methods offer higher yields, milder reaction conditions, and better functional group tolerance, making them attractive for the synthesis of complex molecules like quinoline derivatives. tandfonline.com

Table 2: Comparison of Reagents for Isothiocyanate Synthesis from Amines

| Reagent System | Key Advantages | Type |

|---|---|---|

| Thiophosgene / TCDI | Traditional, effective | Stoichiometric |

| CS₂ / TsCl | General, facile | Stoichiometric |

| CS₂ / Boc₂O / DMAP (cat.) | Mild, clean work-up | Catalytic |

| CS₂ / T3P® | Efficient, one-pot | Stoichiometric |

| CS₂ / Triphosgene | Versatile, high yield | Stoichiometric |

Data compiled from multiple sources. google.comorganic-chemistry.orgchemrxiv.orgkiku.dktandfonline.com

Derivatization from Precursor Quinoline Derivatives

A common pathway starts with a nitroquinoline . For example, 5-nitroquinoline (B147367) can be reduced to 5-aminoquinoline using reagents like hydrazine (B178648) hydrate (B1144303) with a Pd/C catalyst. The resulting 5-aminoquinoline then serves as the immediate precursor for the isothiocyanate.

Another important strategy involves building the quinoline ring with the necessary functionalities already in place or in a form that is easily converted. The Vilsmeier-Haack reaction is a powerful tool in this context, allowing for the synthesis of 2-chloro-3-formylquinolines from simple acetanilides. researchgate.netrsc.org This provides a versatile platform, as the chloro and formyl groups can be further manipulated to introduce the isothiocyanate functionality and other desired substituents.

Finally, starting from a poly-halogenated quinoline allows for selective nucleophilic substitution. As seen in the synthesis of 7-chloro-4-isothiocyanatoquinoline, the differential reactivity of the halogen atoms on the quinoline ring can be exploited to introduce the thiocyanate group at a specific position. organic-chemistry.org

Iii. Reactivity and Reaction Mechanisms of 3 Isothiocyanatoquinoline Derivatives

Nucleophilic Addition Reactions of the Isothiocyanate Group

The isothiocyanate group (–N=C=S) is an electrophilic moiety that readily reacts with nucleophiles. This reactivity is central to the chemical behavior of 3-isothiocyanatoquinoline and its derivatives.

The reaction of this compound with primary and secondary amines is a facile process that yields substituted thiourea (B124793) derivatives. mdpi.com This reaction typically proceeds by the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group. The resulting intermediate then undergoes proton transfer to form the stable thiourea. The general scheme for this reaction is as follows:

General Reaction Scheme: Quinoline-3-NCS + R¹R²NH → Quinoline-3-NHC(=S)NR¹R²

This reaction is often carried out in a suitable solvent like dichloromethane (B109758) or ethanol (B145695) and generally proceeds with high yields. mdpi.comuobabylon.edu.iq The reactivity of the amine is influenced by its nucleophilicity and steric factors. quora.com Primary amines tend to react more readily than secondary amines due to less steric hindrance. quora.com

These thiourea derivatives can serve as intermediates in the synthesis of other heterocyclic systems. For instance, intramolecular cyclization of certain thiourea derivatives can lead to the formation of thiazoloquinolines. researchgate.netjrespharm.com

Table 1: Examples of Thiourea Synthesis from Isothiocyanates and Amines

| Isothiocyanate Reactant | Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl isothiocyanate | Various amines | Substituted thioureas | Dichloromethane or tert-butanol, room temperature | High | mdpi.com |

| Allyl isothiocyanate | Aniline (B41778) derivatives | N-allyl-N'-arylthioureas | Ethanol, reflux | 75 | uobabylon.edu.iq |

Similar to simple amines, the amino group of amino acids and the N-terminal amino group of peptides can react with isothiocyanates. uobabylon.edu.iqnih.gov This reaction, known as the Edman degradation, is a classical method for sequencing amino acids in a peptide. uobabylon.edu.iq The isothiocyanate, such as phenyl isothiocyanate, reacts with the free amino group to form a phenylthiocarbamoyl derivative. uobabylon.edu.iq Under acidic conditions, this derivative is cleaved from the peptide, releasing a thiazolinone derivative of the N-terminal amino acid, which can then be identified. The shortened peptide can then undergo another cycle of reaction. nih.govmsu.edu

The rate of this reaction is pH-dependent, with both the addition and cleavage rates increasing with pH. nih.gov The nucleophilicity of the amino group and steric hindrance also play a role in the reaction kinetics. nih.gov

Key aspects of this reactivity include:

Formation of N-allylthiocarbamoyl (ATC) adducts: The initial reaction between an isothiocyanate and an amino acid or peptide forms a thiocarbamoyl adduct. nih.gov

Cyclization and cleavage: These adducts can undergo cyclization to form thiohydantoins, which involves the cleavage of the N-terminal amino acid from the peptide chain. nih.gov

pH Dependence: The efficiency of both the initial addition and the subsequent cleavage is influenced by the pH of the reaction medium. nih.gov

The thiourea derivatives formed from the reaction of this compound with appropriate nucleophiles can undergo intramolecular cyclization to form fused heterocyclic systems, most notably thiazoloquinolines. researchgate.netresearchgate.net These reactions often proceed via an initial nucleophilic addition to the isothiocyanate group, followed by a cyclization step that may be promoted by heat or the presence of a catalyst.

For example, the reaction of amino-substituted quinolines with carbon disulfide and an alkyl halide can lead to the formation of a thioureidoquinoline, which can then be cyclized to a thiazolo[5,4-f]quinoline (B15495243) derivative. researchgate.net Similarly, 2-chloro-3-isothiocyanatoquinoline has been shown to react with primary and secondary amines to produce fluorescent thiazoloquinolines. researchgate.net The formation of these fused systems is a powerful strategy for the synthesis of complex, polycyclic aromatic compounds.

Table 2: Examples of Heterocycle Formation from Isothiocyanate Derivatives

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 5-aminoisoquinoline (B16527) | 1. CS₂, Py, RI; 2. Br₂, CH₃CN | 2-substituted thiazolo[4,5-f]isoquinolines | Nucleophilic addition followed by cyclization | researchgate.net |

| 2-chloro-3-isothiocyanatoquinoline | Primary/Secondary amines | Fluorescent thiazoloquinolines | Nucleophilic addition followed by cyclization | researchgate.net |

Hydrolysis Reactions and Stability Profiles in Diverse Media

The isothiocyanate group is susceptible to hydrolysis, particularly under basic conditions. researchgate.net The stability of this compound and its derivatives in aqueous media is an important consideration in their synthesis, handling, and application. The hydrolysis of isothiocyanates typically proceeds through the nucleophilic attack of water or hydroxide (B78521) ions on the central carbon atom.

Studies on compounds like 2- and 4-chloro-3-isothiocyanatoquinoline have shown that they hydrolyze in aqueous base. researchgate.net The rate of this hydrolysis can be significant enough to compete with derivatization reactions, for example, with amino acids, especially when using detection methods like UV spectroscopy. researchgate.net The hydrolytic stability of isothiocyanates is generally lower than that of the corresponding isocyanates. The stability is also influenced by the electronic properties of the quinoline (B57606) ring.

The hydrolytic stability of related compounds such as hydrazones and oximes has been studied, revealing that hydrolysis is often acid-catalyzed. scispace.com While not directly isothiocyanates, these studies provide a framework for understanding the factors that influence the stability of C=N bonds in aqueous environments.

Intermolecular and Intramolecular Rearrangements

Isothiocyanates can participate in various rearrangement reactions, often driven by thermal or catalytic activation. A notable example is the researchgate.netresearchgate.net sigmatropic rearrangement of propargyl thiocyanates to form isothiocyanate-substituted allenes. researchgate.net These allenes can then undergo further reactions, including isomerization and cyclization. researchgate.net

While specific examples of intermolecular and intramolecular rearrangements involving this compound itself are not extensively detailed in the provided context, the general reactivity of the isothiocyanate functional group suggests that such rearrangements are plausible under appropriate conditions. Rearrangement reactions are a fundamental class of organic transformations where the carbon skeleton of a molecule is altered. slideshare.net Examples of well-known rearrangements include the Beckmann, Claisen, and Wolff rearrangements. slideshare.netmasterorganicchemistry.com

Cascade and Multi-Component Reactions Facilitated by the Isothiocyanate Moiety (e.g., Michael/Cyclization Processes with Isothiocyanato Oxindoles)

The isothiocyanate group is a valuable functional handle for initiating cascade and multi-component reactions. wikipedia.orgwikipedia.org These reactions allow for the construction of complex molecular architectures in a single synthetic operation, which is highly desirable in terms of efficiency and atom economy. beilstein-journals.orgtcichemicals.com

A prominent example, although not involving a quinoline core directly, is the use of 3-isothiocyanato oxindoles in catalytic enantioselective cascade Michael/cyclization reactions. rsc.orgrsc.org In these reactions, the isothiocyanate-containing oxindole (B195798) reacts with an α,β-unsaturated ketone in the presence of a chiral organocatalyst. rsc.orgrsc.org The sequence typically involves a Michael addition of a nucleophile to the unsaturated ketone, followed by an intramolecular cyclization involving the isothiocyanate group to form complex spirocyclic structures. rsc.orgrsc.org

These cascade reactions demonstrate the potential of the isothiocyanate group to act as a key facilitator in the rapid assembly of intricate molecular frameworks. The principles of these reactions could be extended to this compound derivatives to access novel quinoline-containing heterocyclic systems.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiourea |

| Thiazoloquinoline |

| Phenyl isothiocyanate |

| Benzyl isothiocyanate |

| Phenethyl isothiocyanate |

| 3,4,5-trimethoxyphenyl isothiocyanate |

| Dichloromethane |

| Tert-butanol |

| N-allyl-N'-arylthiourea |

| 6-amino-3-methyl-2(3H)-benzoxazolone |

| Phenylthiocarbamoyl |

| Thiazolinone |

| Thiohydantoin |

| N-allylthiocarbamoyl (ATC) |

| Carbon disulfide |

| 2-chloro-3-isothiocyanatoquinoline |

| 4-chloro-3-isothiocyanatoquinoline |

| Thiazolo[5,4-f]quinoline |

| Diazepinethione |

| Scandium(III) triflate |

| Thiazolo[5,4-b]thieno[3,2-e]pyridine |

| Hydrazone |

| Oxime |

| Propargyl thiocyanate (B1210189) |

| Allene |

| 3-isothiocyanato oxindole |

| α,β-unsaturated ketone |

Mechanistic Investigations of Reaction Pathways (e.g., Radical Intermediates, 1,5-HAT)

The reactivity of this compound and its derivatives can be significantly influenced by the involvement of highly reactive species such as radical intermediates. While specific mechanistic studies focusing exclusively on radical-mediated pathways for this compound are not extensively documented, the broader chemistry of isothiocyanates and quinoline systems provides a strong basis for postulating potential reaction mechanisms, including those involving radical intermediates and intramolecular hydrogen atom transfer (HAT) processes.

Formation and Reaction of Radical Intermediates

The isothiocyanate group (–N=C=S) is known to be susceptible to attack by radical species. organic-chemistry.orgacs.org In the context of this compound derivatives, radical reactions could be initiated at various positions, but the isothiocyanate moiety itself presents a key site for radical addition.

For instance, under visible-light photoredox catalysis, α-aminoalkyl radicals, generated from the oxidation of tertiary amines, can add nucleophilically to the electron-deficient carbon atom of the isothiocyanate group. organic-chemistry.orgacs.org A proposed mechanism for such a reaction, adapted for a generic this compound derivative, would involve the following steps:

Radical Generation: A photocatalyst, upon excitation by visible light, oxidizes a suitable radical precursor (e.g., a tertiary amine) to generate a radical cation, which then deprotonates to form a carbon-centered radical. acs.org

Radical Addition: The generated radical attacks the central carbon atom of the isothiocyanate group of the this compound derivative. This addition forms a new, more stable nitrogen-centered radical intermediate. organic-chemistry.orgacs.org

Reduction and Product Formation: This intermediate is subsequently reduced by the photocatalyst in its reduced state to form an anion, which, upon protonation, yields the final α-substituted thiourea product. acs.org

Another potential pathway involves the generation of aryl radicals that can engage in cascade reactions with the isothiocyanate group. Research on 2-alkynyl-substituted aryl radicals reacting with aryl isothiocyanates has demonstrated the formation of α-(arylsulfanyl)imidoyl radicals. acs.org These intermediates can then undergo further cyclizations. acs.org While this specific substitution pattern is different, it underscores the capability of the isothiocyanate group to participate in complex radical cascade reactions, which could be relevant for appropriately substituted this compound derivatives.

Plausible Role of 1,5-Hydrogen Atom Transfer (1,5-HAT)

Intramolecular hydrogen atom transfer (HAT) is a powerful strategy in organic synthesis for the selective functionalization of C-H bonds. rsc.orgnih.gov The 1,5-HAT process, which proceeds through a quasi-six-membered ring transition state, is particularly common and energetically favorable. researchgate.net

For a derivative of this compound bearing a suitable alkyl chain (e.g., at the 2- or 4-position), a 1,5-HAT mechanism could be envisioned. If a radical is generated on the quinoline ring or a substituent, it could abstract a hydrogen atom from a position five atoms away. For example, a radical generated on the nitrogen of the isothiocyanate group (an imidoyl radical) could potentially abstract a hydrogen from a C-H bond on a substituent at the 4-position of the quinoline ring. This would transfer the radical center to the alkyl chain, enabling subsequent cyclization or other functionalization reactions.

The general principle of 1,5-HAT is well-established for enabling the functionalization of remote C(sp³)–H bonds, often initiated by alkoxy radicals. beilstein-journals.org While direct evidence for a 1,5-HAT involving the this compound scaffold is lacking in the current literature, the structural framework is amenable to such a pathway, should a radical be generated at a suitable position. The kinetics and feasibility of such a reaction would depend on the bond dissociation energies of the relevant C-H bonds and the stability of the resulting radical. rsc.org

The table below summarizes potential radical-mediated reaction types applicable to isothiocyanates, which could be extrapolated to derivatives of this compound.

| Reaction Type | Radical Source Example | Key Intermediate | Potential Product Type for this compound Derivatives |

| Intermolecular Radical Addition | α-Aminoalkyl radical (from tertiary amine + photocatalyst) organic-chemistry.orgacs.org | Nitrogen-centered radical | Substituted thiourea |

| Radical Cascade/Cyclization | Aryl radical (from aryl halide) acs.org | α-(Arylsulfanyl)imidoyl radical | Fused heterocyclic systems (e.g., benzothieno[2,3-b]quinolines) acs.org |

| Hypothetical 1,5-HAT | Radical generated on a substituent | Carbon-centered radical on an alkyl chain | Cyclized or rearranged products |

The creation of a scientifically accurate and factual article that strictly adheres to the requested outline below is therefore not possible.

IV. Advanced Spectroscopic and Structural Characterization Studies 4.1. High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy 4.1.1. Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis 4.1.2. Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) 4.2. Mass Spectrometry for Molecular Identification and Fragmentation Analysis 4.2.1. Electron Ionization Mass Spectrometry (EI-MS) 4.2.2. Electrospray Ionization Mass Spectrometry (ESI-MS) 4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) in Derivatization Studies

Fulfilling the requirements for the subsections listed would necessitate specific data points, including:

¹H and ¹³C NMR: Precise chemical shifts (δ) and coupling constants (J) for each nucleus in the molecule.

2D NMR: Correlation data from COSY, HSQC, and HMBC experiments to establish connectivity within the molecule.

Mass Spectrometry: Detailed mass-to-charge ratios (m/z) of the molecular ion and its specific fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

GC-MS: Information on specific derivatization reactions and subsequent analysis, which is contingent on experimental studies.

Generating this information without experimental evidence would constitute the creation of hypothetical data. In adherence with the principle of providing accurate, factual, and non-hallucinatory information, the requested article cannot be produced. While general principles of spectroscopy could be used to predict potential data, these predictions would not meet the required standard of scientific accuracy for a specific, named compound.

Iv. Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

The isothiocyanate (-N=C=S) functional group possesses a highly characteristic and intense asymmetric stretching vibration, which appears in a relatively uncongested region of the IR spectrum, typically between 2000 and 2200 cm⁻¹. nist.gov This strong absorption is a definitive marker for the presence of the -NCS moiety. Other vibrations associated with this group, such as the symmetric stretch and bending modes, occur at lower frequencies.

The quinoline (B57606) portion of the molecule contributes a more complex set of vibrations. These include C-H stretching modes of the aromatic rings, which are typically observed in the 3000-3100 cm⁻¹ region. vscht.cz Aromatic C=C and C=N stretching vibrations give rise to a series of bands in the 1400-1650 cm⁻¹ range, which are characteristic of the heterocyclic ring system. nih.govresearchgate.net In-plane and out-of-plane C-H bending vibrations produce a fingerprint of peaks at lower wavenumbers, which can be sensitive to the substitution pattern on the ring. researchgate.net

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. mdpi.comnih.govnih.gov Therefore, the symmetric vibrations of the quinoline ring and the symmetric stretch of the isothiocyanate group are often more prominent in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for 3-Isothiocyanatoquinoline Functional Groups This table compiles typical frequency ranges for the constituent functional groups of this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Reference(s) |

|---|---|---|---|---|

| Isothiocyanate (-NCS) | Asymmetric stretch (ν_as_) | 2000 - 2200 | Very Strong, Sharp | nist.gov |

| Aromatic C-H (Quinoline) | Stretch (ν) | 3000 - 3100 | Medium to Weak | vscht.cz |

| Aromatic C=C / C=N (Quinoline) | Ring Stretch (ν) | 1400 - 1650 | Medium to Strong | nih.govresearchgate.net |

| Aromatic C-H (Quinoline) | Out-of-plane bend (γ) | 700 - 900 | Strong | researchgate.net |

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.netnih.gov This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice. researchgate.netresearchgate.net

While the specific crystal structure of this compound has not been reported in the searched literature, analysis of related structures provides a strong basis for predicting its key structural features. Data from other quinoline derivatives and compounds containing the isothiocyanate group can be used to estimate its molecular geometry. researchgate.netnih.govresearchgate.net

The quinoline ring system is expected to be largely planar. The isothiocyanate group (-N=C=S) is typically linear or near-linear. The C-N=C and N=C=S bond angles would be close to 180° and 178°, respectively. The key structural parameters to be determined would be the C3-N bond length connecting the substituent to the ring and the torsion angle describing the orientation of the -NCS group relative to the plane of the quinoline ring. Intermolecular interactions, such as π-π stacking between quinoline rings or weak hydrogen bonds, would govern the crystal packing arrangement. nih.gov

Table 3: Representative Crystallographic Data from a Quinoline Derivative Data from 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, presented to illustrate typical parameters for a complex quinoline system.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 20.795 |

| b (Å) | 7.484 |

| c (Å) | 10.787 |

| β (°) | 93.96 |

| Volume (ų) | 1674.8 |

| Reference | researchgate.net |

V. Computational and Theoretical Chemistry Investigations

In Silico Studies of Molecular Interactions and Binding Affinity

In silico studies, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting how a ligand such as 3-Isothiocyanatoquinoline might interact with a biological target, typically a protein or enzyme. While specific docking studies for this compound are not extensively documented in publicly available literature, the behavior of the core quinoline (B57606) structure and the isothiocyanate functional group has been explored in various contexts. These studies allow for an informed prediction of its potential molecular interactions and binding affinity.

Molecular docking simulations with quinoline derivatives frequently show that the quinoline ring system engages in significant hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within a protein's binding pocket. nih.govmdpi.com The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor, forming crucial hydrogen bonds that help to anchor the molecule in the active site. mdpi.com

The isothiocyanate group (-N=C=S) is a key functional group known for its electrophilic nature. nih.gov This allows it to form covalent bonds with nucleophilic residues, such as the cysteine thiol group or the lysine (B10760008) amino group, in the binding site of a target protein. nih.gov This covalent interaction can lead to irreversible inhibition, which is a desirable trait for certain therapeutic agents.

The predicted binding affinity, often expressed as a docking score in units of kcal/mol, quantifies the strength of the interaction between the ligand and the protein. Lower (more negative) values typically indicate a stronger and more stable interaction. nih.gov Based on studies of similar small molecules, the binding affinity of this compound would be expected to vary significantly depending on the specific target protein. For instance, docking studies of various quinoline derivatives against different kinases and enzymes have reported binding affinities ranging from -5.0 to -9.0 kcal/mol and beyond. nih.govnih.gov

The table below illustrates hypothetical interaction data for this compound with a generic protein kinase active site, based on common findings for related inhibitors.

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Phenylalanine | π-π Stacking | 3.5 - 4.5 |

| Valine | Hydrophobic | 3.9 - 5.0 |

| Leucine | Hydrophobic | 3.9 - 5.0 |

| Lysine | Hydrogen Bond (with Quinoline N) | 2.8 - 3.2 |

| Cysteine | Covalent Bond (with -NCS group) | 1.8 - 2.1 |

Note: This data is illustrative and based on the behavior of structurally related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on Molecular Descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com For a compound like this compound, a QSAR model would aim to predict its activity based on a set of calculated numerical parameters known as molecular descriptors. dergipark.org.tr

Molecular descriptors are typically categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule. For this compound, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms would be critical. dergipark.org.tr The electrophilic nature of the isothiocyanate group, which is central to its reactivity, is well-captured by these descriptors. wur.nl

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets in proteins. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP). dergipark.org.tr

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide precise values for properties like electronegativity, molecular hardness/softness, and electrophilicity index, which are particularly relevant for the reactive isothiocyanate group. dergipark.org.tr

The table below summarizes the key molecular descriptors that would likely be significant in a QSAR model for this compound and its analogs.

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

| Electronic | Partial Charge on NCS Carbon | Quantifies the electrophilicity and reactivity of the isothiocyanate group. wur.nl |

| Electronic | Dipole Moment | Influences solubility and the ability to interact with polar residues in a binding site. dergipark.org.tr |

| Hydrophobic | LogP | Describes the compound's overall lipophilicity, affecting cell penetration and hydrophobic interactions. dergipark.org.tr |

| Steric/Topological | Molecular Surface Area | Relates to the size of the molecule and how it fits into the target's active site. |

| Quantum Chemical | LUMO Energy | Indicates the susceptibility of the molecule to nucleophilic attack, crucial for the NCS group's mechanism. dergipark.org.tr |

QSAR models built on these types of descriptors are valuable for predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. allsubjectjournal.com

Vi. Applications in Chemical Biology and Analytical Research

Development of Chemical Derivatization Reagents for Analytical Chemistry

Chemical derivatization is a key strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. Isothiocyanates are known to be effective derivatization reagents for primary and secondary amines, and 3-isothiocyanatoquinoline offers specific advantages in this context.

While not inherently fluorogenic, the quinoline (B57606) nucleus of this compound can be exploited to introduce a detectable tag onto analytes for liquid chromatography. The primary application lies in its ability to react with amine-containing compounds to form thiourea (B124793) derivatives. This reaction is particularly useful for enhancing the ionization efficiency of analytes in mass spectrometry (MS) detection, a common detector coupled with LC. The introduction of the quinoline group can improve the sensitivity of detection in LC-MS/MS analysis.

In the broader context of fluorogenic derivatization for LC, reagents like 4-(dimethylaminoethylaminosulfonyl)-7-chloro-2,1,3-benzoxadiazole (DAABD-Cl) and 7-chloro-2,1,3-benzoxadiazole-4-sulfonylaminoethyltrimethylammonium chloride (TAABD-Cl) are used for proteomics studies. nih.gov These reagents allow for the fluorescent detection of derivatized proteins at the femtomole level, showcasing a significant improvement in sensitivity for electrospray ionization ion trap mass spectrometer analysis. nih.gov The derivatization of analytes can lead to substantial signal enhancement in LC-MS/MS, with improvements of 3- to 295-fold reported for certain vitamin D metabolites using various reagents. nih.gov

Isothiocyanate-based reagents are central to the Edman degradation method for protein sequencing. A novel Edman-type protein-sequencing reagent, 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate, has been synthesized and characterized. nih.gov The thiohydantoin derivatives produced with this reagent are stable during liquid chromatography-electrospray mass spectrometry and can be detected at the low femtomole level. nih.gov This highlights the potential of isothiocyanate-containing heterocycles in developing sensitive protein sequencing methodologies.

The "FIRE procedure" (Fluorescein Isothiocyanate Reagent for Edman degradation) is a newer method for the LC/MS/MS-based screening of N-terminal protein adducts. researchgate.net This procedure utilizes fluorescein (B123965) isothiocyanate (FITC) and has shown to enhance sensitivity by up to three orders of magnitude compared to traditional phenyl isothiocyanate. researchgate.net This demonstrates the significant impact that the choice of isothiocyanate reagent can have on the sensitivity of N-terminal protein analysis.

A method for analyzing N-terminal protein adducts involves reacting the adducted N-terminal with a reagent containing a fluorescent and/or ionizable moiety. google.com This approach, which is an advancement of the N-alkyl Edman procedure, simplifies the analysis process and is applicable to adducts on proteins like hemoglobin and serum albumin. google.com

Targeted metabolomics aims to quantify a specific set of known metabolites. mdpi.com A significant challenge in this field is the sensitive detection of a wide range of metabolites in complex biological samples. nih.gov Chemical derivatization is a strategy employed to improve the sensitivity and selectivity of detection in LC-MS-based targeted metabolomics.

Isothiocyanates, such as 3-pyridyl isothiocyanate, have been investigated as derivatization reagents for amines in LC/ESI-MS/MS. nih.govsemanticscholar.org The resulting thiourea derivatives show favorable separation on reversed-phase columns and produce intense product ions upon collision-induced dissociation, which is beneficial for sensitive detection. nih.govresearchgate.net Among several isothiocyanates tested, 3-pyridyl isothiocyanate was found to be highly suitable due to its reactivity and the detection sensitivity it afforded. nih.govresearchgate.net This suggests that quinoline-based isothiocyanates could similarly enhance the analysis of amine-containing metabolites.

The integration of metabolomics is becoming increasingly important in personalized medicine, allowing for treatments tailored to an individual's metabolic profile. nih.gov This can lead to improved drug efficacy and reduced adverse effects. nih.gov

Scaffold for the Synthesis of Chemical Probes and Ligands

The rigid and tunable structure of the quinoline ring system makes this compound a valuable scaffold for the synthesis of more complex molecules designed to interact with specific biological targets.

The isothiazolidinone (IZD) heterocycle, which can be conceptually related to structures derivable from isothiocyanates, has been identified as a mimic of phosphotyrosine. nih.gov This has led to the development of IZD-containing inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov The synthesis and structure-activity relationship studies of these inhibitors have demonstrated that the saturated IZD heterocycle is a potent pTyr mimetic. nih.gov This research showcases how heterocyclic scaffolds can be employed to design potent and selective enzyme inhibitors.

The quinoline scaffold has been extensively used in the development of antagonists for the P2X7 receptor, a ligand-gated ion channel involved in inflammation. nih.govresearchgate.net A novel series of quinoline derivatives has been synthesized and shown to act as P2X7 receptor antagonists. nih.gov One of the most promising compounds from this series demonstrated excellent cellular potency and favorable pharmacokinetic properties. nih.gov

Further structure-activity relationship (SAR) studies on quinolinone and quinoline-based compounds have led to the identification of highly potent P2X7 receptor antagonists. nih.gov Optimized antagonists with a quinoline scaffold exhibited IC50 values in the low nanomolar range and were effective at inhibiting the release of the pro-inflammatory cytokine IL-1β. nih.gov These findings underscore the importance of the quinoline core in designing potent receptor antagonists.

Preparation of Bifunctional Hybrids for Target Interaction Studies (e.g., Pf-DHFR-TS Inhibition)

Currently, there is no specific information available in the scientific literature detailing the use of this compound in the preparation of bifunctional hybrids for the study of target interactions, including the inhibition of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS). While the isothiocyanate group is known for its reactivity and has been utilized in the synthesis of various biologically active molecules and chemical probes, its application in creating bifunctional molecules with this compound as a key component for Pf-DHFR-TS inhibition has not been documented.

Mechanistic Studies of Biological Processes at the Molecular Level

Investigation of Enzyme De-phosphorylation Mechanisms (e.g., eIF2α)

There is currently no available research that specifically describes the use of this compound to investigate the de-phosphorylation mechanisms of enzymes, such as the eukaryotic initiation factor 2 alpha (eIF2α). The role of isothiocyanates in modulating cellular signaling pathways is an active area of research, but the specific application of this compound as a tool to study eIF2α de-phosphorylation has not been reported.

Exploration of Anti-Inflammatory Mechanisms in Cellular Models (e.g., Macrophages)

The potential of this compound as an agent for exploring anti-inflammatory mechanisms has been suggested following its successful synthesis. While detailed studies in cellular models such as macrophages are yet to be published, the synthesis of this compound opens the door to investigating its effects on inflammatory pathways.

Isothiocyanates, as a class of compounds, are known to exert anti-inflammatory effects through various mechanisms, including the modulation of signaling pathways in macrophages. Future research involving this compound in lipopolysaccharide (LPS)-stimulated macrophage models could elucidate its specific mechanisms of action. Key parameters that could be investigated are presented in the table below.

| Parameter | Potential Effect of this compound | Method of Measurement |

| Nitric Oxide (NO) Production | Inhibition of iNOS activity or expression | Griess Assay |

| Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6, IL-1β) | Reduction in cytokine levels | ELISA, qRT-PCR |

| NF-κB Pathway Activation | Inhibition of IκBα phosphorylation and degradation, and subsequent nuclear translocation of NF-κB subunits | Western Blot, Immunofluorescence |

| MAP Kinase Pathway Activation | Modulation of p38, ERK, and JNK phosphorylation | Western Blot |

| Nrf2/HO-1 Pathway Activation | Induction of Nrf2 nuclear translocation and HO-1 expression | Western Blot, qRT-PCR |

These potential studies would be crucial in determining if this compound holds promise as a specific chemical probe for dissecting inflammatory responses at the molecular level.

Chemical Tools for Modulating Specific Biological Pathways (Non-Therapeutic Evaluation)

The application of this compound as a chemical tool for the non-therapeutic evaluation and modulation of specific biological pathways is not yet established in the scientific literature. The development of novel chemical probes is essential for advancing our understanding of complex biological systems. While the quinoline scaffold and the isothiocyanate functional group are individually of interest in medicinal chemistry and chemical biology, the utility of the combined molecule, this compound, as a specific modulator for research purposes remains to be explored.

Vii. Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of 3-isothiocyanatoquinoline derivatives. nih.govspringernature.comnih.govharvard.eduoncodesign-services.com These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not immediately apparent through traditional analysis.

Future research will likely focus on the development of predictive models for the biological activity and physicochemical properties of novel this compound analogs. By employing quantitative structure-activity relationship (QSAR) models, researchers can design compounds with enhanced potency and selectivity for specific biological targets. nih.gov Generative AI models, such as variational autoencoders and generative adversarial networks, could be employed to propose entirely new molecular structures based on a desired activity profile. This de novo design approach can significantly accelerate the discovery of lead compounds. harvard.edu

A key area of development will be the use of ML to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds, a critical step in early-stage drug discovery. By integrating these predictions into the design cycle, the attrition rate of drug candidates in later developmental stages can be substantially reduced. The discovery of a Malt-1 inhibitor, SGR-1505, was expedited through a computational pipeline that included the generation of billions of compounds and the use of active learning and ML QSAR models, leading to a clinical candidate in just 10 months with the synthesis of only 78 compounds. nih.gov

Table 1: Illustrative Application of AI/ML in the Design of this compound Derivatives

| AI/ML Application | Predicted Outcome for this compound Derivatives | Potential Impact |

| QSAR Modeling | Identification of key structural features influencing bioactivity. | Design of more potent and selective inhibitors. |

| Generative Models | Creation of novel quinoline (B57606) scaffolds with optimized properties. | Expansion of chemical space and discovery of new lead compounds. |

| ADME Prediction | Early identification of compounds with favorable pharmacokinetic profiles. | Reduced failure rate in preclinical and clinical development. |

| Target Prediction | Identification of potential biological targets for this compound. | Elucidation of mechanism of action and new therapeutic applications. |

This table illustrates potential applications of AI/ML in the future design of this compound derivatives and is based on general capabilities of these technologies in drug discovery.

Advanced Mechanistic Characterization at the Atomic Level

A deeper understanding of the reactivity and interactions of this compound at the atomic level is crucial for its rational application. Future research will increasingly rely on sophisticated computational chemistry techniques to elucidate reaction mechanisms and binding modes.

Quantum mechanics (QM) calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure of this compound and its transition states in various reactions. cnr.itresearchgate.net These calculations can be used to predict reaction pathways, activation energies, and the influence of substituents on reactivity. For instance, DFT calculations have been successfully used to investigate the structural features and electronic properties of other quinoline derivatives. nih.gov This knowledge is invaluable for designing more efficient synthetic routes and for understanding the compound's mechanism of action at a molecular level.

Molecular dynamics (MD) simulations will be instrumental in studying the interaction of this compound with biological macromolecules, such as proteins and nucleic acids. These simulations can reveal the dynamic nature of binding events, including conformational changes in both the ligand and the target, and can be used to calculate binding free energies. This information is critical for the design of potent and selective inhibitors or probes.

Table 2: Representative Quantum Chemical Descriptors for a Quinoline Derivative

| Descriptor | Calculated Value | Significance |

| EHOMO (eV) | -6.54 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.31 eV | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Dipole Moment (Debye) | 3.45 | Measure of the polarity of the molecule; influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on published data for a substituted quinoline derivative for the purpose of demonstrating the type of data generated from quantum chemical calculations. Specific values for this compound would require dedicated computation.

Exploitation of Novel Reactivity for Chemical Probe Synthesis

The electrophilic nature of the isothiocyanate group makes this compound an excellent candidate for the development of chemical probes to study biological systems. nih.gov Future research will focus on harnessing its reactivity to create sophisticated tools for chemical biology.

One promising direction is the synthesis of activity-based probes (ABPs). These probes can be designed to covalently label the active site of specific enzymes, allowing for their identification, quantification, and functional characterization in complex biological samples. The reactivity of the isothiocyanate with nucleophilic residues, such as cysteine and lysine (B10760008), can be fine-tuned through the introduction of different substituents on the quinoline ring.

Furthermore, this compound can be incorporated into fluorescent probes. The quinoline scaffold itself possesses interesting photophysical properties that can be modulated upon reaction of the isothiocyanate group with an analyte of interest. Such probes could be designed for the detection of specific biomolecules or for imaging cellular processes. The development of probes with "turn-on" fluorescence upon reacting with a target is a particularly active area of research.

Table 3: Potential Chemical Probes Derived from this compound

| Probe Type | Target | Potential Application |

| Activity-Based Probe | Cysteine proteases | Profiling enzyme activity in disease states. |

| Fluorescent Probe | Thiols (e.g., glutathione) | Measuring oxidative stress in cells. |

| Biotinylated Probe | Target protein | Affinity-based target identification and pulldown assays. |

| Photoaffinity Probe | Binding partner | Covalent labeling and identification of interacting proteins. |

This table provides hypothetical examples of chemical probes that could be developed from this compound based on the known reactivity of isothiocyanates.

Development of Sustainable and Scalable Synthetic Methodologies

In line with the growing importance of green chemistry, future research will undoubtedly focus on developing more sustainable and scalable methods for the synthesis of this compound. mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net Traditional methods for the synthesis of isothiocyanates often involve hazardous reagents like thiophosgene (B130339). nih.gov

Emerging paradigms in green synthesis that could be applied to this compound include the use of elemental sulfur as a less hazardous sulfur source, catalytic approaches to minimize waste, and the use of environmentally benign solvents such as water or bio-derived solvents. nih.govmdpi.com Methodologies like microwave-assisted synthesis and flow chemistry are also expected to play a significant role in improving reaction efficiency, reducing reaction times, and facilitating scalability. mdpi.com

A key goal will be to develop one-pot or tandem reactions that minimize the number of synthetic steps and purification procedures, thereby reducing solvent consumption and waste generation. The development of robust and reusable catalysts for the key synthetic transformations will also be a major focus.

Table 4: Comparison of Traditional vs. Potential Green Synthetic Approaches for Isothiocyanates

| Parameter | Traditional Method (e.g., Thiophosgene) | Potential Green Method (e.g., Elemental Sulfur) |

| Sulfur Source | Thiophosgene | Elemental Sulfur |

| Toxicity | High | Low |

| Byproducts | Toxic and corrosive | Minimal |

| Solvents | Chlorinated solvents | Water, Ethanol (B145695), or solvent-free |

| Energy Input | Often requires heating | Can be performed at moderate temperatures or with microwave assistance |

This table compares a traditional method for isothiocyanate synthesis with a potential greener alternative, highlighting the principles of sustainable chemistry.

Multidisciplinary Approaches in Chemical Biology

The future of research on this compound will be characterized by increasingly multidisciplinary approaches, integrating chemistry, biology, and materials science to unlock its full potential. nih.govnih.govchemscene.comrsc.org

In the realm of chemical biology, this compound and its derivatives can be used as tools to probe complex biological processes. nih.gov By designing molecules that can selectively interact with and report on the status of specific cellular pathways, researchers can gain new insights into the molecular basis of disease.

Another emerging area is the development of targeted drug delivery systems. This compound could be conjugated to targeting moieties, such as antibodies or peptides, to achieve selective delivery to cancer cells or other diseased tissues. This approach would enhance the therapeutic efficacy of the compound while minimizing off-target side effects. Encapsulation within nanoparticles or other drug delivery vehicles is another strategy that could be explored to improve the pharmacokinetic properties of this compound derivatives.

The integration of this compound into novel materials, such as polymers or surfaces, could also lead to new applications in areas like diagnostics and biomaterials. For instance, surfaces functionalized with this compound could be used for the selective capture of specific proteins or cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Isothiocyanatoquinoline, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with literature reviews of established isothiocyanate synthesis protocols, focusing on solvent systems, temperature, and catalysts. Use Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, reaction time) and quantify yield/purity via HPLC or GC-MS. Document all conditions rigorously to enable reproducibility, including characterization data (e.g., NMR, IR) for intermediates and final products . Ethical approval is not required for pure chemical synthesis, but safety protocols for handling toxic intermediates (e.g., thiophosgene derivatives) must be stated .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Combine / NMR to confirm quinoline backbone integrity and isothiocyanate group presence (δ ~125-135 ppm in ). Use IR to validate the -NCS stretch (~2050-2150 cm). For ambiguous cases, employ high-resolution mass spectrometry (HRMS) or X-ray crystallography. Cross-reference spectral data with published analogs and include raw data in supplementary materials to aid peer validation .

Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratories?

- Methodological Answer : Follow PRISMA guidelines for reporting synthetic steps, including exact reagent grades, equipment specifications (e.g., Schlenk line use), and purification methods (e.g., column chromatography gradients). Publish detailed protocols in open-access repositories and validate via inter-laboratory studies. Use statistical tools (e.g., RSD calculations) to assess batch-to-batch variability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model electrophilic/nucleophilic sites, reaction pathways, and transition states. Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via in-situ FTIR). Compare computed activation energies with experimental Arrhenius plots to refine models. Cite foundational computational chemistry literature to contextualize assumptions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct a systematic review using Cochrane criteria to assess study heterogeneity (e.g., cell lines, assay protocols). Apply meta-analysis to quantify effect sizes and identify confounding variables (e.g., solvent DMSO’s cytotoxicity). Propose standardized bioactivity assays (e.g., ISO-certified methods) and publish negative results to reduce publication bias .

Q. How do structural modifications of this compound affect its mechanistic pathways in catalysis?

- Methodological Answer : Synthesize derivatives with electron-withdrawing/donating substituents and compare catalytic efficiency in model reactions (e.g., cycloadditions). Use kinetic isotope effects (KIE) and Hammett plots to elucidate mechanisms. Pair experimental data with in-situ spectroscopic monitoring (e.g., Raman) to detect intermediates. Discuss results in the context of Marcus theory or frontier molecular orbital (FMO) analysis .

Methodological Frameworks

- Literature Reviews : Apply PRISMA flow diagrams to screen studies, and use FINER criteria to evaluate research gaps .

- Data Collection : For bioactivity studies, follow ethical guidelines (e.g., IRB approval for cell-based assays) and document consent for shared datasets .

- Statistical Analysis : Use ANOVA for multi-group comparisons and PCA to reduce spectral/data dimensionality. Report p-values with effect sizes (e.g., Cohen’s d) .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.